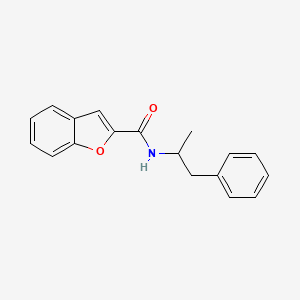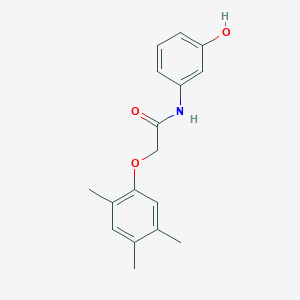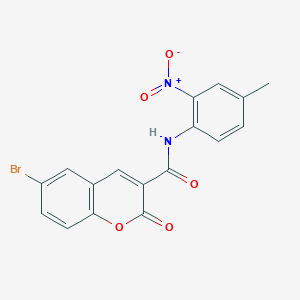
N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide, also known as 2C-B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 2004 and has gained popularity in recent years due to its potent effects.
Mécanisme D'action
The exact mechanism of action of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to an increase in the release of serotonin and other neurotransmitters, resulting in altered perception, mood, and thought.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide are similar to those of other psychedelic drugs. It can cause hallucinations, altered perception of time and space, changes in mood and thought, and increased empathy and sociability. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide in lab experiments include its potent effects, which allow for the study of the mechanisms of action of psychedelic drugs. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also highly potent and can cause adverse effects in humans, which limits its use in clinical studies.
Orientations Futures
There are several future directions for the study of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide. One area of research is the potential therapeutic applications of psychedelic drugs, including their use in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of research is the study of the long-term effects of psychedelic drug use on the brain and the potential risks associated with their use. Additionally, there is a need for further research into the mechanisms of action of psychedelic drugs and their interactions with the brain and body.
Conclusion
N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide is a synthetic psychedelic drug that has gained popularity in recent years due to its potent effects. It has been used in scientific research to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. While there are advantages to its use, there are also limitations and potential risks associated with its use. Further research is needed to fully understand the effects of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide and other psychedelic drugs on the brain and body.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide involves the reaction of 2C-B with 2,5-dimethoxyphenethylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide. The entire process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)-1-benzofuran-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to those of LSD and psilocybin. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1-phenylpropan-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(11-14-7-3-2-4-8-14)19-18(20)17-12-15-9-5-6-10-16(15)21-17/h2-10,12-13H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVVPULXYNGHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-phenylpropan-2-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)





![3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4972502.png)


![1,3-dimethyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4972514.png)
![N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide](/img/structure/B4972521.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4972546.png)